

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one molecular structure

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Compound of Interest

Compound Name: 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

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An In-Depth Technical Guide to the Molecular Structure and Utility of **1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one**

Authored by a Senior Application Scientist

Foreword: This guide provides a comprehensive examination of **1-cyclopropyl-3-(dimethylamino)-2-propen-1-one**, a versatile building block in modern organic and medicinal chemistry. We will move beyond a superficial overview to dissect its core molecular architecture, understand how this structure dictates its reactivity and spectroscopic signature, and explore its practical applications for researchers, scientists, and drug development professionals. The insights herein are grounded in established chemical principles and validated experimental methodologies.

Core Molecular Architecture: An Analysis of Structure and Functionality

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one, with CAS Number 21666-68-2, is a compound whose utility is derived directly from the unique interplay of its constituent functional groups.^{[1][2][3]} Its molecular formula is C₈H₁₃NO, and it has a molecular weight of approximately 139.19 g/mol.^[2]

At its heart, this molecule is an enaminone—a conjugated system comprising an amine linked to a carbonyl group through a carbon-carbon double bond. This arrangement gives rise to significant electronic delocalization, which is fundamental to its chemical behavior.

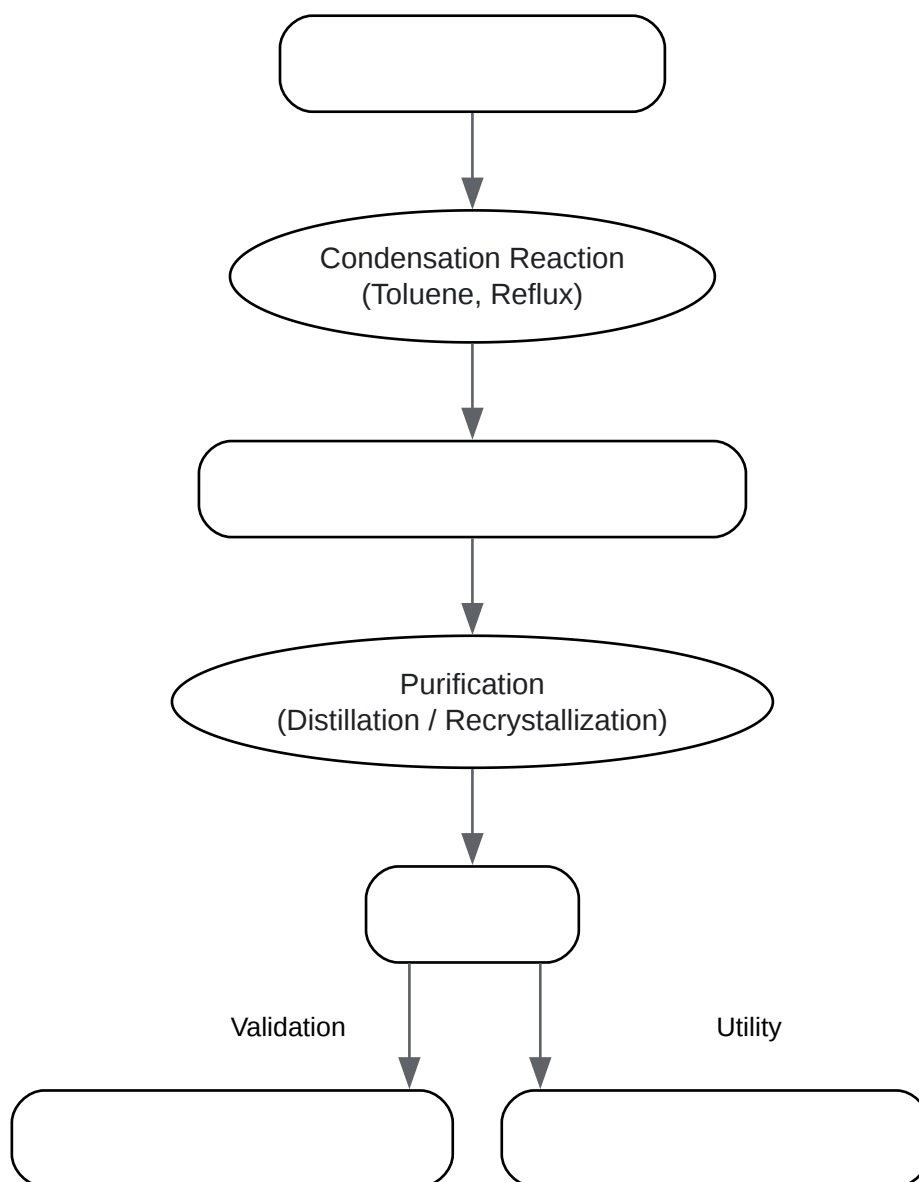
The key structural components are:

- **The Cyclopropyl Ketone Moiety:** The three-membered cyclopropyl ring is not merely a spectator. It is a strained carbocycle with unique electronic properties, including enhanced π -character in its C-C bonds.^[4] In drug development, the cyclopropyl fragment is frequently employed to enhance metabolic stability, improve binding potency, and restrict conformational flexibility, thereby locking the molecule into a bioactive conformation.^{[4][5]}
- **The Enamine System:** The nitrogen of the dimethylamino group possesses a lone pair of electrons that actively participates in resonance with the α,β -unsaturated ketone. This electron-donating effect polarizes the molecule significantly.
- **The α,β -Unsaturated System:** The conjugation of the C=C double bond with the C=O carbonyl group creates a push-pull electronic environment, rendering the molecule susceptible to a variety of chemical transformations.

The stereochemistry around the C=C double bond is typically the (E)-isomer due to steric repulsion between the cyclopropyl ketone and the dimethylamino group.

Resonance and Electronic Profile

The profound influence of the dimethylamino group is best visualized through the molecule's resonance contributors. The lone pair on the nitrogen atom delocalizes through the π -system, pushing electron density towards the carbonyl oxygen. This creates a highly polarized structure with significant charge separation.



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